molecular formula C13H10FN3O B4807933 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B4807933
M. Wt: 243.24 g/mol
InChI Key: NHSPLJUPDHQBFK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of considerable chemical and pharmacological importance . This core structure is a common feature in medicinal chemistry due to its significant synthetic versatility and biocompatibility, allowing for extensive structural modifications to optimize biological activity . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a bioisostere of purine, enabling it to mimic adenine and participate in key interactions within enzyme binding sites, such as those of kinases . Researchers utilize this specific compound and its derivatives primarily in early-stage drug discovery, particularly in the synthesis of more complex molecules designed to target various enzymes and pathways . The presence of the hydroxyl group at the 7-position offers a versatile handle for further chemical functionalization through reactions like nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) . This makes it a valuable building block for developing potential inhibitors for a range of targets, including phosphoinositide 3-kinase δ (PI3Kδ), which is an attractive therapeutic target for inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Compounds featuring this scaffold have also been investigated for their antitumor potential, antimicrobial activity, and enzymatic inhibitory activity against targets like cyclin-dependent kinases (CDKs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c1-8-6-12(18)17-13(16-8)11(7-15-17)9-2-4-10(14)5-3-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPLJUPDHQBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-fluorobenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-one.

    Reduction: Formation of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Variations and Substituent Effects

Key structural differences among analogs lie in substituents at positions 3, 5, and 6. These modifications significantly alter electronic properties, binding affinity, and biological activity.

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Biological Activities
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol 3: 4-Fluorophenyl; 5: Methyl; 7: Hydroxyl 243.24 Enhanced solubility via -OH; kinase inhibition
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 7: Amine (-NH₂) 242.26 Improved binding to purine receptors
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol 3: 4-Chlorophenyl 259.69 Higher lipophilicity; altered enzyme inhibition
2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol 2: Ethyl; 7: Hydroxyl 271.29 Increased steric bulk; antimicrobial activity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3: 2,4-Dichlorophenyl; 7: Trifluoromethyl 436.17 Enhanced electronic effects; antitrypanosomal activity

Impact of Halogen Substituents

  • Fluorine (F): Introduces electronegativity, improving metabolic stability and membrane permeability. For example, 3-(4-fluorophenyl) derivatives exhibit higher bioavailability than non-halogenated analogs (e.g., 3-phenyl variants).
  • The 4-chlorophenyl analog shows 2-fold higher IC₅₀ against Mycobacterium tuberculosis DXS compared to the fluorophenyl variant.
  • Trifluoromethyl (CF₃): Electron-withdrawing effects improve stability and target affinity. The 7-trifluoromethyl derivative in demonstrates potent antitrypanosomal activity due to enhanced interactions with parasitic enzymes.

Role of Position 7 Modifications

  • Hydroxyl (-OH) : Enhances solubility and hydrogen-bonding capacity. The 7-ol group in the target compound facilitates interactions with kinase ATP-binding pockets.
  • Amine (-NH₂) : Increases basicity and nucleophilicity, improving interactions with DNA or enzyme active sites. The 7-amine analog in shows higher binding to benzodiazepine receptors.
  • Trifluoromethyl (-CF₃) : Reduces metabolic degradation. A 7-CF₃ derivative in exhibits prolonged half-life in vivo compared to hydroxylated analogs.

Methyl vs. Ethyl Groups at Position 5/2

  • Methyl (CH₃) : Provides minimal steric hindrance, favoring tight binding to compact active sites (e.g., kinase domains).
  • Ethyl (C₂H₅) : Increases hydrophobicity and steric bulk, as seen in the 2-ethyl derivative (), which shows broader-spectrum antimicrobial activity due to enhanced membrane penetration.

Biological Activity

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound based on recent research findings.

  • Molecular Formula : C13H11FN4O
  • Molecular Weight : 248.25 g/mol
  • CAS Number : 685106-57-4

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the inhibition of specific kinases that play crucial roles in cell signaling pathways associated with cancer progression .

Case Study :
A study by Ge et al. demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could serve as effective lipid droplet biomarkers in cancer cells, indicating their potential for both diagnostic and therapeutic applications . The study highlighted the compound's ability to selectively target cancerous cells while sparing normal cells.

Enzymatic Inhibition

The compound also exhibits enzymatic inhibitory properties. Pyrazolo[1,5-a]pyrimidines have been reported to act as selective inhibitors of various enzymes involved in disease pathways. For example, they can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often dysregulated in cancer .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 4-fluoroaniline with appropriate pyrazole derivatives under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine structure.

Research Findings

Recent studies have focused on optimizing synthesis pathways and enhancing the biological activity of pyrazolo[1,5-a]pyrimidines through structural modifications. For example:

  • Modification Strategies : Researchers have explored the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core to improve selectivity and potency against specific targets.
  • Biocompatibility : Studies indicate that these compounds often exhibit lower toxicity profiles compared to conventional chemotherapeutics, making them suitable candidates for further development in drug design .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in HeLa and L929 cells; targets specific kinases ,
Enzymatic InhibitionSelective inhibition of CDKs and other enzymes involved in disease pathways ,
BiocompatibilityLower toxicity compared to traditional drugs ,

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions between 3-amino-pyrazole derivatives and β-dicarbonyl or β-enaminone compounds. For example, refluxing in ethanol or water with catalysts like triethylamine improves yield and purity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures structural integrity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl vs. methyl groups).
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl or thiol groups) through characteristic absorption bands.
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions, critical for validating synthetic accuracy .

Q. How can initial biological activity screening be conducted for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to therapeutic areas (e.g., kinase inhibition for oncology). Measure IC50 values via kinetic assays or fluorescence-based readouts. For antimicrobial activity, perform minimum inhibitory concentration (MIC) tests against bacterial strains like Mycobacterium tuberculosis .

Advanced Research Questions

Q. What strategies improve the compound's bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine ring to enhance target binding.
  • Heteroatom Replacement : Replace the hydroxyl group with thiol or amine moieties to modulate solubility and reactivity.
  • Data-Driven Optimization : Compare IC50 values across derivatives to identify critical pharmacophores. For example, fluorophenyl groups enhance specificity for enzyme active sites .

Q. How can molecular docking elucidate the mechanism of action?

  • Methodological Answer : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinases or bacterial enzymes). Validate docking poses with molecular dynamics simulations. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with residues like aspartate or lysine .

Q. What are the stability and reactivity profiles under varying conditions?

  • Methodological Answer :

  • Oxidation/Reduction : Test stability with H2O2 (oxidation) or NaBH4 (reduction) to assess functional group susceptibility.
  • pH-Dependent Degradation : Incubate in buffers (pH 3–10) and monitor decomposition via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. Which advanced analytical methods resolve challenges in purity assessment?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities.
  • Chiral HPLC : Separates enantiomers if asymmetric centers are present.
  • Solid-State NMR : Characterizes polymorphic forms impacting bioavailability .

Q. How does crystallography inform drug design for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and packing motifs. For example, fluorine’s van der Waals radius influences π-π stacking with aromatic residues in target proteins. Data from orthorhombic crystal systems (e.g., space group Pbca) guide steric optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.